molecular formula C9H11N2NaO3 B6276890 sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate CAS No. 2763750-18-9

sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B6276890
CAS No.: 2763750-18-9
M. Wt: 218.18 g/mol
InChI Key: XBOSKIGHFFGFSV-UHFFFAOYSA-M
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Description

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an oxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized from 3-methyl-3-oxetanemethanol through a cyclization reaction. This step often requires the use of strong bases or acids to facilitate the ring closure.

    Pyrazole Ring Formation: The pyrazole ring is usually formed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of Oxetane and Pyrazole: The final step involves coupling the oxetane moiety with the pyrazole ring. This can be achieved through nucleophilic substitution reactions, where the oxetane acts as a nucleophile attacking an electrophilic center on the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate
  • Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-4-carboxylate

Uniqueness

Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the carboxylate group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

CAS No.

2763750-18-9

Molecular Formula

C9H11N2NaO3

Molecular Weight

218.18 g/mol

IUPAC Name

sodium;2-[(3-methyloxetan-3-yl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3.Na/c1-9(5-14-6-9)4-11-7(8(12)13)2-3-10-11;/h2-3H,4-6H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

XBOSKIGHFFGFSV-UHFFFAOYSA-M

Canonical SMILES

CC1(COC1)CN2C(=CC=N2)C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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